5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine
Description
5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine is a halogenated benzofuran derivative characterized by a dihydrobenzofuran core substituted with two bromine atoms at positions 5 and 7, and an amine group at position 2. Its molecular formula is C₈H₇Br₂NO, with a molecular weight of approximately 307.96 g/mol (inferred from structural analogs in and ).
Properties
CAS No. |
1273653-91-0 |
|---|---|
Molecular Formula |
C8H7Br2NO |
Molecular Weight |
292.95 g/mol |
IUPAC Name |
5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7Br2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2 |
InChI Key |
VUOWVPWNLZNXID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)Br)Br)N |
Origin of Product |
United States |
Preparation Methods
Halogenation of Hydroxybenzoic Acid Derivatives
- Starting Material: 4-protected amino-2-hydroxybenzoic acid or its ester derivative.
- Halogenating Agents: N-bromosuccinimide (NBS), dibromohydantoin, or similar brominating reagents.
- Reaction Conditions: Heating in an organic solvent such as 1,2-dichloroethane or acetonitrile at 80–85 °C.
- Outcome: Selective dibromination at positions 5 and 7 to yield 4-protected amino-3,5-dibromo-2-hydroxybenzoic acid or ester.
Cyclization via Coupling with Trialkylsilyl Acetylene
- Reagents: Trimethylsilylacetylene or triethylsilylacetylene.
- Catalysts: Palladium-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride), cuprous iodide as co-catalyst.
- Base: Organic bases such as N,N-diisopropylethylamine or triethylamine.
- Solvents: Acetonitrile, 2-methyltetrahydrofuran, or 1,2-dichloroethane.
- Conditions: Reaction temperature 45–70 °C under nitrogen atmosphere for 6 hours.
- Process: The halogenated hydroxybenzoic acid derivative undergoes Sonogashira-type coupling with trialkylsilylacetylene, forming a 2-trialkylsilyl-4-protected amino-5-bromobenzofuran-7-carboxylic acid intermediate.
Deprotection and Hydrolysis
- Reagents: Alkaline aqueous solutions, e.g., cesium carbonate or potassium carbonate in water/dioxane mixtures.
- Conditions: Heating at 60–85 °C for 8 hours.
- Outcome: Removal of protecting groups and hydrolysis of esters to yield the free 4-amino-5-bromobenzofuran-7-carboxylic acid.
Conversion to 5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine
- Although direct preparation of the amine at position 3 is less commonly detailed, the amino group introduction can be achieved by reduction or substitution reactions on suitable precursors, often involving amination of the benzofuran ring or reduction of nitro precursors.
| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Halogenation | N-bromosuccinimide, 1,2-dichloroethane, 80–85 °C | 4-protected amino-3,5-dibromo-2-hydroxybenzoic acid/ester | ~70-80 | Selective dibromination |
| 2 | Sonogashira Coupling | Trimethylsilylacetylene, Pd catalyst, CuI, base, 45–70 °C | 2-trimethylsilyl-4-protected amino-5-bromobenzofuran-7-carboxylic acid | ~70-75 | Formation of benzofuran ring |
| 3 | Deprotection and Hydrolysis | Cs2CO3 or K2CO3 in water/dioxane, 60–85 °C | 4-amino-5-bromobenzofuran-7-carboxylic acid | ~80 | Removal of protecting groups |
| 4 | Amination/Reduction (literature-based) | Various amination or reduction protocols | 5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine | Variable | Specific methods depend on precursor used |
- The halogenation step is critical for regioselectivity, with N-bromosuccinimide providing controlled bromination at the 5 and 7 positions of the benzofuran precursor.
- The Sonogashira coupling is facilitated by palladium catalysts and copper co-catalysts, enabling efficient cyclization and formation of the benzofuran core with the trialkylsilyl protecting group enhancing reaction control.
- Deprotection under alkaline conditions is mild and efficient, avoiding degradation of sensitive functional groups.
- The final amination at position 3 may require additional steps such as nitration followed by reduction or direct substitution depending on the available intermediates.
- Reaction yields reported are generally high (70–80%), indicating robust and reproducible procedures suitable for scale-up.
- The protecting group on the amino function is commonly acetyl or trifluoroacetyl, which stabilizes the amine during halogenation and coupling steps.
- Solvent choice is important: polar aprotic solvents like acetonitrile and 2-methyltetrahydrofuran favor coupling efficiency.
- Temperature control in each step ensures selectivity and minimizes side reactions.
- The presence of bromine atoms allows further functionalization if needed for downstream applications.
Scientific Research Applications
5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The bromine atoms and amine group play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but generally involve inhibition or activation of key proteins involved in disease processes .
Comparison with Similar Compounds
Halogenation Patterns
- Bromine vs. Chlorine : Brominated derivatives (e.g., 5,7-dibromo) exhibit higher molecular weights and lipophilicity compared to chlorinated analogs (e.g., 5,7-dichloro), which may enhance membrane permeability but reduce solubility .
- Fluorine Substitution : The introduction of fluorine (e.g., 5-Bromo-4-fluoro) improves metabolic stability and binding affinity due to its electronegativity and small atomic radius .
Chirality
Enantiomeric forms (e.g., (3S)-7-bromo vs. (3R)-7-fluoro) significantly influence biological activity. For example, (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine shows distinct receptor interaction profiles compared to its (S)-isomer .
Research and Commercial Considerations
- Synthesis Challenges : Bromination at positions 5 and 7 requires regioselective protocols to avoid byproducts, as seen in the synthesis of 5,7-Dibromo-2,3-dihydrobenzofuran derivatives .
- Commercial Availability: Limited suppliers list 5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine, but analogs like (3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine are available from specialized vendors (e.g., LEAP CHEM CO., LTD.) at premium prices (~$1,600/g) .
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